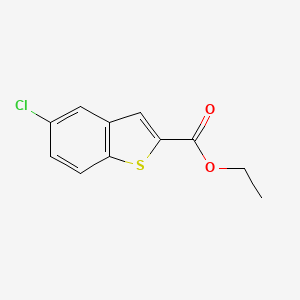

Ethyl 5-chloro-1-benzothiophene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 5-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWHICWCSVHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate (K2CO3) at room temperature . The resulting intermediate is then subjected to hydrolysis to obtain the corresponding carboxylic acid, which is subsequently esterified to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Ethyl 5-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Intermediate

Ethyl 5-chloro-1-benzothiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new pharmaceuticals. The compound can undergo several reactions, including:

- Esterification : The carboxylic acid group can be converted into different esters, enhancing its utility in medicinal chemistry.

- Chlorination : The chlorine atom can be replaced with other nucleophiles, allowing for the synthesis of novel derivatives.

- Oxidation and Reduction : These reactions can modify the functional groups for tailored biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 128 µg/mL | Moderate |

| Escherichia coli | 256 µg/mL | Weak |

| Pseudomonas aeruginosa | >256 µg/mL | No activity |

The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further development as an antimicrobial agent.

Anticancer Research

This compound has also been investigated for its potential anticancer properties. Studies have demonstrated its ability to induce cytotoxicity in cancer cell lines, particularly leukemia cells. For instance, a colorimetric MTS assay revealed that certain derivatives could effectively inhibit cell growth:

| Compound | GI50 (µM) |

|---|---|

| This compound | 15 |

| Other derivatives | 20 - 30 |

These findings suggest that this compound may serve as a lead structure for developing new cancer therapeutics.

Industrial Applications

In addition to its roles in research and development, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows it to be incorporated into formulations that require specific chemical characteristics, such as enhanced stability or targeted delivery systems.

Case Study: Anticancer Efficacy

In a comprehensive study evaluating the efficacy of this compound against leukemia cells, researchers found that:

- The compound demonstrated significant inhibition of cell proliferation.

- A series of derivatives were synthesized and tested for their cytotoxic effects.

This case study underscores the potential of this compound as a candidate for further investigation in cancer treatment protocols.

作用机制

The mechanism of action of ethyl 5-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Structural Features and Molecular Properties

The table below compares ethyl 5-chloro-1-benzothiophene-2-carboxylate with structurally related benzothiophene and thiophene derivatives:

*Calculated based on molecular formula.

Key Observations:

Substituent Position Effects: The position of chlorine (5 vs. 3 or 6) significantly impacts electronic properties. For example, chlorine at the 5-position (target compound) may enhance resonance stabilization compared to 3- or 6-positions due to proximity to the sulfur atom .

Core Structure Differences :

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate lacks benzannulation, reducing aromaticity compared to benzothiophene derivatives. The acetamido group also introduces hydrogen-bonding capability, which is absent in the chlorinated analogs .

生物活性

Ethyl 5-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₉ClO₂S

- Molecular Weight : 240.70 g/mol

- Functional Groups : Contains a chloro group, an ethyl ester, and a benzothiophene core.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis:

- Anticancer Activity : The compound has been shown to inhibit certain enzymes linked to cancer cell growth, potentially leading to apoptosis in tumor cells.

- Antimicrobial Properties : It exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : In MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (26.86%) and increased early (8.73%) and late apoptosis (18.13%) rates compared to untreated controls .

| Treatment | Cell Viability Reduction (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 0 | 3.33 | 2.73 |

| This compound | 26.86 | 8.73 | 18.13 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Effects

In a controlled study, this compound was administered to tumor-bearing mice. Results indicated a significant reduction in tumor mass compared to controls:

- Tumor Mass Reduction : The compound reduced tumor weight by approximately 54%, demonstrating its potential as an effective therapeutic agent .

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against various pathogens:

常见问题

Q. What are the established synthetic routes for Ethyl 5-chloro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for high purity?

The compound is typically synthesized via multi-step organic reactions. Key steps include cyclization of substituted benzothiophene precursors, followed by esterification and halogenation. For example, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled temperatures (40–60°C) . Optimization involves solvent selection (e.g., dichloromethane for halogenation), catalyst use (e.g., Lewis acids for cyclization), and purification via recrystallization or column chromatography . Monitoring reaction progress with TLC and confirming purity via HPLC or NMR is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify protons and carbons in the benzothiophene core (e.g., aromatic signals at δ 7.0–8.5 ppm for protons, 120–140 ppm for carbons) and ester groups (δ 4.3–4.5 ppm for CH₂, δ 1.2–1.4 ppm for CH₃) .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 240–250 (exact mass depends on isotopic Cl pattern) and fragmentation patterns (e.g., loss of ethyl group or COOEt) .

Q. What are the key reactivity patterns of the chlorine substituent in this compound?

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) . Electrophilic substitution is less common due to electron-withdrawing ester groups. Reactivity can be enhanced using catalytic Cu(I) for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural evidence. Use SHELX programs (e.g., SHELXL for refinement) to solve structures, and ORTEP-3 for visualization . Key parameters:

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

- Dose-response curves : Use at least three independent replicates to establish IC₅₀ values .

- Meta-analysis : Compare results across studies with standardized protocols (e.g., MTT assay for cytotoxicity) .

- Structural analogs : Test derivatives with systematic substitutions (e.g., replacing Cl with Br or CF₃) to isolate electronic effects .

Q. What computational methods are effective for predicting the compound’s physicochemical properties and binding affinity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition .

Q. How can researchers design experiments to explore the compound’s semiconductor properties for materials science applications?

- Bandgap Analysis : Perform UV-Vis spectroscopy to determine optical bandgap (Tauc plot method) .

- Thin-Film Fabrication : Use spin-coating or vacuum deposition to create films. Characterize with AFM for morphology and four-point probe for conductivity .

- Doping Studies : Introduce electron-deficient/acceptor molecules (e.g., F4-TCNQ) to enhance charge transport .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate .

Q. How can hydrogen-bonding networks in crystal structures inform co-crystal design for enhanced solubility?

Analyze intermolecular interactions using Mercury Software. Co-formers (e.g., succinic acid) can introduce additional H-bond donors/acceptors, disrupting tight packing and improving dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。